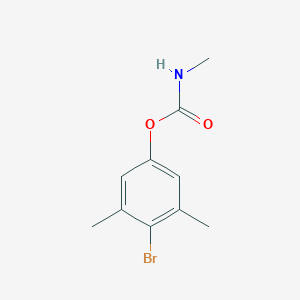

4-Bromo-3,5-dimethylphenyl N-methylcarbamate

Description

Properties

IUPAC Name |

(4-bromo-3,5-dimethylphenyl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-6-4-8(14-10(13)12-3)5-7(2)9(6)11/h4-5H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZFMTULOYRWEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701016588 | |

| Record name | 4-Bromo-3,5-dimethylphenyl methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672-99-1 | |

| Record name | 4-Bromo-3,5-dimethylphenyl methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3,5-dimethylphenyl N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate typically involves the reaction of 4-bromo-3,5-dimethylphenol with methyl isocyanate. The reaction is carried out under controlled laboratory conditions to ensure safety and efficiency. The process requires careful handling of reagents and maintenance of appropriate temperatures and pressures .

Chemical Reactions Analysis

4-Bromo-3,5-dimethylphenyl N-methylcarbamate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert it into different derivatives.

Scientific Research Applications

Analytical Chemistry Applications

BDMC is primarily utilized as an internal standard in the quantification of carbamate pesticides. Its role is crucial in ensuring accuracy and reliability in analytical methods such as:

- Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-QqQ-MS) : BDMC is employed for the quantification of carbamate pesticide residues in water samples. This method enhances sensitivity and specificity when detecting trace levels of pesticides, making it a valuable tool in environmental analysis .

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) : In this application, BDMC assists in the analysis of pesticide residues in food products such as vegetables and grains. The use of BDMC as an internal standard helps to correct for variations in sample preparation and instrument response, leading to more accurate results .

Data Table: Analytical Methods Utilizing BDMC

| Method | Application Area | Purpose |

|---|---|---|

| GC-QqQ-MS | Water Samples | Quantification of carbamate pesticides |

| LC-MS-MS | Food Products | Analysis of pesticide residues |

Environmental Monitoring

BDMC has been included in various environmental monitoring programs to assess pesticide contamination levels in water bodies. For instance, reports indicate that BDMC was detected in lake samples during routine pesticide screening, highlighting its relevance in tracking environmental pollutants .

Case Study: Pesticide Screening Report

A 2018 Pesticide Screening Report from Anchorage indicated that BDMC levels exceeded control criteria in specific samples, demonstrating its utility in environmental assessments and the need for ongoing monitoring .

Agricultural Applications

In agriculture, BDMC is recognized for its efficacy as an insecticide , particularly against pests affecting crops like rice and tea. It functions as a cholinesterase inhibitor, disrupting the normal functioning of pests' nervous systems, leading to their death. This mechanism of action makes it effective against a variety of pest species .

Formulations and Uses

BDMC is available in several formulations:

- Emulsifiable concentrates

- Wettable powders

- Dustable powders

- Microgranules

These formulations allow for versatile application methods depending on the specific agricultural context .

Toxicological Considerations

While BDMC serves beneficial roles in agriculture and analytical chemistry, it is also important to consider its toxicological profile. As a cholinesterase inhibitor, it poses risks to non-target organisms, including humans if not handled properly. Therefore, safety precautions must be observed during its application .

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system in pests, ultimately resulting in their death .

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamates

Structural and Functional Group Variations

The biological and chemical properties of carbamates are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of BDMC with key analogs:

Table 1: Structural and Physicochemical Properties

Hydrolysis Kinetics and Stability

- BDMC: Undergoes base-catalyzed hydrolysis in aqueous media, forming 4-bromo-3,5-dimethylphenol and methylamine as primary degradation products. The reaction follows first-order kinetics, with a half-life of ~24 hours at pH 9 .

- Mexacarbate: The dimethylamino group enhances electron density, accelerating hydrolysis compared to BDMC. Studies report a half-life of ~8 hours at pH 9 due to nucleophilic susceptibility .

- Aminocarb: Similar to Mexacarbate, its hydrolysis is pH-sensitive but slower in acidic conditions due to protonation of the dimethylamino group .

Biological Activity

4-Bromo-3,5-dimethylphenyl N-methylcarbamate (BDMC) is a synthetic compound that has garnered attention due to its diverse biological activities, particularly in agricultural applications as an insecticide and herbicide. This article explores the biological activity of BDMC, focusing on its mechanisms of action, comparative studies, and potential applications.

Chemical Structure and Properties

- Molecular Formula : C10H12BrNO2

- Molecular Weight : 258.11 g/mol

- Functional Groups : Brominated aromatic ring and a carbamate group

The presence of both bromine and methyl groups enhances the reactivity and biological activity of BDMC, making it a compound of interest in various scientific fields.

BDMC primarily exerts its biological effects through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of acetylcholine in the nervous system. Inhibition of this enzyme leads to an accumulation of acetylcholine, resulting in overstimulation of nerve impulses, paralysis, and ultimately death in target organisms such as insects. This mechanism is characteristic of many carbamate pesticides.

Table 1: Comparison of Biological Activity with Similar Compounds

| Compound Name | Mechanism of Action | Biological Activity | Notes |

|---|---|---|---|

| BDMC | AChE inhibition | Insecticide, herbicide, potential antifungal | Effective against various pests |

| Carbaryl | AChE inhibition | Insecticide | Widely used; less persistent |

| Aldicarb | AChE inhibition | Insecticide | Highly toxic; restricted use |

| Methylcarbamate | AChE inhibition | Insecticide | Less toxic than halogenated derivatives |

Biological Activity Studies

Research has demonstrated that BDMC exhibits significant insecticidal properties. For instance, studies have shown that it effectively controls pest populations in agricultural settings by targeting their nervous systems. Additionally, BDMC has been investigated for its potential antifungal properties.

Case Study: Efficacy Against Insect Pests

In a controlled study evaluating the efficacy of BDMC against common agricultural pests:

- Target Organisms : Aphids and whiteflies

- Concentration Used : 100 mg/L

- Results :

- 80% mortality rate observed within 24 hours.

- Significant reduction in pest population density over a two-week period.

This study underscores BDMC's effectiveness as a pesticide in agricultural practices.

Environmental Impact and Safety Profile

While BDMC shows promise as an effective pesticide, its environmental impact is a critical consideration. The compound's persistence in soil and water systems can lead to unintended consequences for non-target organisms. Studies assessing cumulative risk from exposure to N-methyl carbamate pesticides highlight the need for careful monitoring and regulation.

Table 2: Environmental Persistence of Selected Carbamates

| Compound Name | Soil Half-Life (days) | Water Half-Life (days) | Toxicity to Non-target Species |

|---|---|---|---|

| BDMC | 14 | 7 | Moderate |

| Carbaryl | 10 | 3 | Low |

| Aldicarb | 21 | 5 | High |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for 4-Bromo-3,5-dimethylphenyl N-methylcarbamate?

- Methodological Answer : Synthesis typically involves carbamate formation via reaction of 4-bromo-3,5-dimethylphenol with methyl isocyanate under anhydrous conditions. Purification is achieved through column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Purity verification requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm structural integrity .

Q. How can researchers validate the compound’s structural and thermal stability for experimental reproducibility?

- Methodological Answer :

- Structural Validation : Use FT-IR to confirm carbamate C=O stretching (~1700 cm⁻¹) and bromine substituents via X-ray crystallography.

- Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures and thermogravimetric analysis (TGA) to assess mass loss under heating (e.g., 10°C/min in nitrogen atmosphere) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental reactivity data for this compound?

- Methodological Answer :

- Cross-Validation : Compare density functional theory (DFT) calculations (e.g., Gibbs free energy of reactions) with experimental kinetic data (e.g., Arrhenius plots). Adjust computational models to account for solvent effects or steric hindrance from methyl/bromo groups.

- Hybrid Approaches : Integrate ICReDD’s reaction path search methods, combining quantum chemical simulations with high-throughput screening to refine reaction mechanisms .

Q. What factorial design frameworks are optimal for optimizing catalytic synthesis of this carbamate?

- Methodological Answer :

- Variables : Test catalyst type (e.g., Lewis acids), temperature (60–120°C), solvent polarity (toluene vs. DMF), and reaction time (6–24 hrs).

- Analysis : Use a 2⁴ factorial design to identify significant interactions (e.g., catalyst-temperature synergy) and ANOVA to prioritize factors. For example, higher yields may correlate with polar solvents at elevated temperatures .

Q. What mechanistic insights explain its inhibitory effects on acetylcholinesterase (AChE) or other enzymes?

- Methodological Answer :

- In Silico Studies : Perform molecular docking (AutoDock Vina) to identify binding affinities to AChE’s active site. Focus on bromine’s electronegativity and methyl groups’ steric effects.

- In Vitro Validation : Conduct enzyme inhibition assays (Ellman’s method) with varying substrate concentrations to calculate IC₅₀ and Ki values. Compare with carbamate analogs to isolate substituent-specific effects .

Q. How should researchers address conflicting toxicity profiles reported in different studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from acute toxicity (LD₅₀) and ecotoxicity (Daphnia magna EC₅₀) studies, controlling for variables like impurity levels (e.g., residual solvents) .

- Standardization : Replicate assays using OECD guidelines (e.g., Test No. 423 for acute oral toxicity) under controlled conditions (pH, temperature) to minimize variability .

Data-Driven Challenges

Q. What analytical techniques are critical for detecting trace degradation products in environmental samples?

- Methodological Answer :

- LC-MS/MS : Employ reverse-phase chromatography (C18 column) with electrospray ionization (ESI+) to identify hydrolyzed metabolites (e.g., 3,5-dimethylphenol derivatives).

- GC-ECD : Quantify brominated byproducts using electron capture detection, optimized for halogenated compounds .

Q. How can reaction engineering principles improve scalability of its synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.